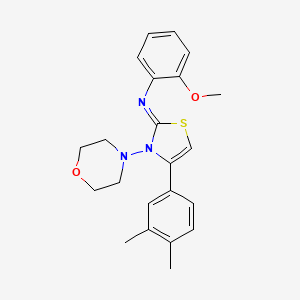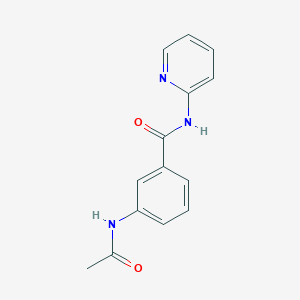
Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- is a heterocyclic aromatic organic compound It is a derivative of pyridine, which is a six-membered ring containing five carbon atoms and one nitrogen atom The compound is characterized by the presence of a 4-chlorophenyl group, a 3-methyl group, and two phenyl groups attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- can be achieved through several synthetic routes. One common method involves the condensation of 4-chlorobenzaldehyde with acetophenone in the presence of a base to form 4-(4-chlorophenyl)-3-methyl-2,6-diphenylpyridine. The reaction typically requires a solvent such as ethanol or methanol and is carried out under reflux conditions.
Another approach involves the use of a palladium-catalyzed cross-coupling reaction, where 4-chlorophenylboronic acid is coupled with 3-methyl-2,6-diphenylpyridine in the presence of a palladium catalyst and a base. This method offers high yields and selectivity.
Industrial Production Methods
Industrial production of Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyridine derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can be performed using halogens like chlorine or bromine in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine gas in the presence of iron(III) chloride as a catalyst.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Halogenated pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Wirkmechanismus
The mechanism of action of Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may interact with enzymes or receptors, influencing cellular pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridine, 4-(4-fluorophenyl)-3-methyl-2,6-diphenyl-: Similar structure but with a fluorine atom instead of chlorine.
Pyridine, 4-(4-bromophenyl)-3-methyl-2,6-diphenyl-: Similar structure but with a bromine atom instead of chlorine.
Pyridine, 4-(4-methylphenyl)-3-methyl-2,6-diphenyl-: Similar structure but with a methyl group instead of chlorine.
Uniqueness
Pyridine, 4-(4-chlorophenyl)-3-methyl-2,6-diphenyl- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior compared to similar compounds with different substituents.
Eigenschaften
CAS-Nummer |
89009-15-4 |
|---|---|
Molekularformel |
C24H18ClN |
Molekulargewicht |
355.9 g/mol |
IUPAC-Name |
4-(4-chlorophenyl)-3-methyl-2,6-diphenylpyridine |
InChI |
InChI=1S/C24H18ClN/c1-17-22(18-12-14-21(25)15-13-18)16-23(19-8-4-2-5-9-19)26-24(17)20-10-6-3-7-11-20/h2-16H,1H3 |
InChI-Schlüssel |
WEVWPBCSMYWAGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C(C=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(benzylamino)propyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B14139132.png)

![Ethanethiol, 2-[(triphenylsilyl)oxy]-](/img/structure/B14139143.png)
![{Bis[4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B14139151.png)
![3-acetyl-1,5-diphenyl-3a,6a-dihydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione](/img/structure/B14139154.png)

![5-[[4-(Azepan-1-yl)phenyl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B14139160.png)

![4-{2-[(1,4,5,6-Tetrahydropyrimidin-2-yl)amino]-1,3-thiazol-4-yl}phenol](/img/structure/B14139175.png)




![3,7-Dimethoxy-4-phenyl-4H-furo[3,2-B]indole-2-carbonitrile](/img/structure/B14139209.png)
